5,7-Dichloro-2-methylpyrido[4,3-d]pyrimidin-4(3H)-one
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Overview
Description
5,7-Dichloro-2-methylpyrido[4,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the pyrido[4,3-d]pyrimidine family. This compound is characterized by the presence of chlorine atoms at the 5 and 7 positions, a methyl group at the 2 position, and a pyrimidinone core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dichloro-2-methylpyrido[4,3-d]pyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2,4-dichloro-5-methylpyrimidine with a suitable amine under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
5,7-Dichloro-2-methylpyrido[4,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at the 5 and 7 positions can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dihydro derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents such as DMF or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of 5,7-disubstituted derivatives.
Oxidation: Formation of N-oxides.
Reduction: Formation of dihydro derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a kinase inhibitor, which can modulate various biological pathways.
Medicine: Explored for its anticancer properties, particularly in targeting specific kinases involved in tumor growth and proliferation.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5,7-Dichloro-2-methylpyrido[4,3-d]pyrimidin-4(3H)-one primarily involves its interaction with kinase enzymes. The compound binds to the active site of the kinase, inhibiting its activity. This inhibition can lead to the disruption of signaling pathways that are crucial for cell growth and survival, making it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar structural features and kinase inhibitory properties.
Pyrido[2,3-d]pyrimidine: Known for its biological activities, including kinase inhibition and anticancer properties.
Uniqueness
5,7-Dichloro-2-methylpyrido[4,3-d]pyrimidin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of chlorine atoms at the 5 and 7 positions enhances its reactivity and potential for further functionalization, making it a versatile scaffold in medicinal chemistry .
Properties
Molecular Formula |
C8H5Cl2N3O |
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Molecular Weight |
230.05 g/mol |
IUPAC Name |
5,7-dichloro-2-methyl-3H-pyrido[4,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C8H5Cl2N3O/c1-3-11-4-2-5(9)13-7(10)6(4)8(14)12-3/h2H,1H3,(H,11,12,14) |
InChI Key |
PTPWHSQXNVOBFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC(=NC(=C2C(=O)N1)Cl)Cl |
Origin of Product |
United States |
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